5-Amino-1-naphthonitrile

Vue d'ensemble

Description

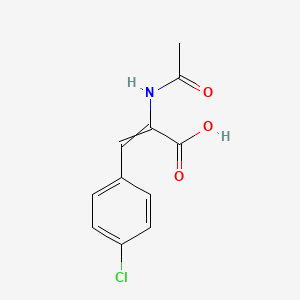

5-Amino-1-naphthonitrile is a chemical compound with the CAS Number: 72016-73-0 and a molecular weight of 168.2 . It is primarily used in various fields of research and industry due to its unique properties.

Synthesis Analysis

The synthesis of 5-Amino-1-naphthonitrile involves several methods . One method involves the use of pyridine at 190°C for 1.5 hours in a substitution reaction . The yield of this reaction is approximately 50% .

Molecular Structure Analysis

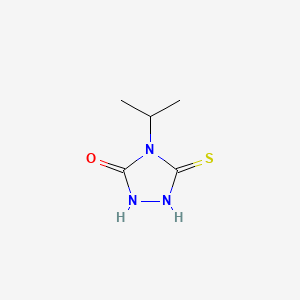

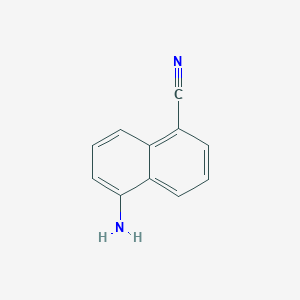

The molecular formula of 5-Amino-1-naphthonitrile is C11H8N2 . The InChI Code is 1S/C11H8N2/c12-7-8-3-1-5-10-9 (8)4-2-6-11 (10)13/h1-6H,13H2 .

Chemical Reactions Analysis

The chemical reactions involving 5-Amino-1-naphthonitrile are complex and involve multiple pathways. For instance, it plays a crucial part in regulating the levels of poly-ADP-ribose . It can influence peptide interactions, altering the structure and function of proteins within the body .

Physical And Chemical Properties Analysis

5-Amino-1-naphthonitrile is a solid substance . It has a molecular weight of 168.19 g/mol .

Applications De Recherche Scientifique

Electropolymerization and Electroactive Films

Formation of Electroactive Films : 5-Amino-1-naphthol, a derivative of 5-Amino-1-naphthonitrile, has been utilized in the formation of electroactive polymeric films. These films exhibit reversible oxidation-reduction responses and display electrochromic characteristics, changing color based on their oxidation state. Such films have potential applications in electronic and display technologies (Ohsaka et al., 1991).

Synthesis of Conducting Polymers : Electropolymerization of 5-amino-1,4-naphthoquinone, another derivative, leads to the synthesis of functionalized polymer films. These films have been characterized using various spectroscopic techniques, indicating potential applications in electronics due to their conducting properties (Pham et al., 1998).

Corrosion Inhibition

- Corrosion Inhibition in Metals : Compounds like 5-amino-9-hydroxy-2-phenylchromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile, derived from 5-Amino-1-naphthonitrile, have shown high inhibition activities in protecting mild steel against corrosion. This application is crucial in extending the life of metal structures and components in industrial settings (Singh et al., 2016).

Mécanisme D'action

Target of Action

The primary target of 5-Amino-1-naphthonitrile is an enzyme called nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from the cofactor S-(5′-adenosyl)-L-methionine (SAM) to substrates such as nicotinamide (NCA), pyridine, and related analogues . It plays a significant role in the detoxification of endogenous and exogenous drugs/xenobiotics by the formation of methylated metabolic products .

Mode of Action

5-Amino-1-naphthonitrile functions to block the activity of NNMT . By inhibiting NNMT, it can reduce the production of methylated nicotinamide . This interaction with its target leads to changes in the metabolic function of the cell .

Biochemical Pathways

The inhibition of NNMT affects the NAD+ salvage pathways and methionine cycle metabolites . These pathways are crucial for maintaining cellular homeostasis and energy balance . Disruption of these pathways can lead to various downstream effects, including changes in cell proliferation and progression .

Pharmacokinetics

It is a small molecule, which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of 5-Amino-1-naphthonitrile’s action are primarily related to its impact on metabolic regulation . By inhibiting NNMT, it can help maintain metabolic homeostasis, which may have a protective effect against cellular senescence . Additionally, it has been associated with significant weight loss and improvements in obesity-linked comorbidities .

Safety and Hazards

The safety data sheet for 5-Amino-1-naphthonitrile indicates that it should be handled in a well-ventilated place . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Propriétés

IUPAC Name |

5-aminonaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMBRYCXLDMDCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372804 | |

| Record name | 5-Amino-1-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-naphthonitrile | |

CAS RN |

72016-73-0 | |

| Record name | 5-Amino-1-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1302429.png)

![methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1302431.png)

![8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B1302432.png)

![1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol](/img/structure/B1302445.png)